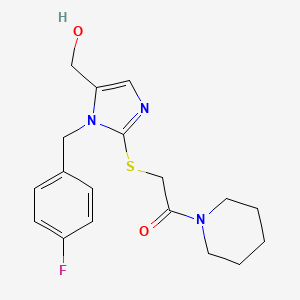
2-((1-(4-fluorobenzyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((1-(4-fluorobenzyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone is a useful research compound. Its molecular formula is C18H22FN3O2S and its molecular weight is 363.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-((1-(4-fluorobenzyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone , with the CAS number 899999-75-8, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C18H22FN3O2S, with a molecular weight of approximately 363.5 g/mol. The presence of the fluorobenzyl group and the hydroxymethyl substituent on the imidazole ring are significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C18H22FN3O2S |
| Molecular Weight | 363.5 g/mol |
| CAS Number | 899999-75-8 |
Mechanisms of Biological Activity
The biological activity of this compound is primarily linked to its interaction with various molecular targets, particularly in the context of cancer therapy and enzyme inhibition. The imidazole ring is known to participate in hydrogen bonding and coordination with metal ions, which can enhance its interaction with biological macromolecules.
Potential Mechanisms Include:
- Inhibition of Enzymes : Similar compounds have shown the ability to inhibit aldosterone synthase, suggesting a potential role in managing cardiovascular diseases .
- Interaction with G Protein-Coupled Receptors (GPCRs) : The structural features may allow it to modulate GPCR pathways, which are crucial in numerous physiological processes .
Case Studies and Research Findings
Recent studies have highlighted the anticancer properties of imidazole derivatives, including those similar to our compound of interest. For instance:
- Anticancer Activity : A review on indole derivatives indicated that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines . This suggests that our compound may also possess anticancer properties worth investigating.
- Mechanistic Studies : Research has demonstrated that modifications in the imidazole ring can influence the binding affinity and selectivity towards specific biological targets, enhancing therapeutic efficacy .
Interaction Studies
Understanding how this compound interacts with biological systems is critical for elucidating its mechanism of action. Interaction studies typically involve:
- Binding Affinity Assessments : Using techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to evaluate how well the compound binds to target proteins.
- Cell Viability Assays : Analyzing the effects on cell survival in various cancer cell lines can provide insights into its potential therapeutic applications.
Propiedades
IUPAC Name |
2-[1-[(4-fluorophenyl)methyl]-5-(hydroxymethyl)imidazol-2-yl]sulfanyl-1-piperidin-1-ylethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FN3O2S/c19-15-6-4-14(5-7-15)11-22-16(12-23)10-20-18(22)25-13-17(24)21-8-2-1-3-9-21/h4-7,10,23H,1-3,8-9,11-13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWHBYLQBRBJSGH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CSC2=NC=C(N2CC3=CC=C(C=C3)F)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FN3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














